1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(o-tolyloxy)acetate
Description
This compound integrates three critical structural motifs:
- 4-Methoxybenzo[d]thiazol-2-yl group: A benzothiazole core with a methoxy substituent at position 4, contributing to electronic modulation and steric effects.
- Azetidin-3-yl group: A strained four-membered ring that enhances conformational rigidity compared to larger heterocycles.
- 2-(o-Tolyloxy)acetate: An ortho-methyl-substituted phenoxy ester, influencing lipophilicity and intermolecular interactions.
Properties
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(2-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-13-6-3-4-7-15(13)25-12-18(23)26-14-10-22(11-14)20-21-19-16(24-2)8-5-9-17(19)27-20/h3-9,14H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQTYXPBXNQSLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)OC2CN(C2)C3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(o-tolyloxy)acetate typically involves multiple steps. One common approach starts with the preparation of the benzothiazole ring, followed by the formation of the azetidine ring, and finally, the attachment of the tolyloxyacetate group. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(o-tolyloxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH in aprotic solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(o-tolyloxy)acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(o-tolyloxy)acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like cyclooxygenase (COX) by binding to their active sites, thereby reducing inflammation . The benzothiazole ring is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural Analogs with Benzo[d]thiazol Moieties
- Methyl 2-((Z)-3-(6-methoxybenzo[d]thiazol-2-yl)-4-oxothiazolidin-5-ylidene)acetate (): Key Differences: Substitution at position 6 (vs. 4) on the benzothiazole ring. Biological Activity: Exhibits IC$_{50}$ values of 0.01–0.02 µM against ALR1, indicating high potency likely due to electron-donating methoxy groups enhancing target binding .
2.2. Azetidine-Containing Derivatives
- Methyl 2-[1-(1-phenylethyl)azetidin-3-yl]acetate () :
- Key Differences : Lacks the benzothiazole and o-tolyloxy groups but shares the azetidine-acetate backbone.
- Physicochemical Properties : Azetidine’s ring strain increases molecular rigidity, which may improve metabolic stability compared to five-membered rings (e.g., pyrrolidine) .
- Implications : The target compound’s azetidine ring could enhance binding specificity due to restricted conformational flexibility.
2.3. Aryloxy-Acetate Esters
- Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate () :
- Key Differences : Contains a thiadiazole-carbamoyl group instead of benzothiazole-azetidine.
- Functional Impact : The o-tolyloxy group in the target compound introduces steric hindrance, which may reduce off-target interactions compared to para-substituted analogs .
Biological Activity
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(o-tolyloxy)acetate is a complex organic compound belonging to the benzothiazole derivative class, which is known for its diverse biological activities, including antimicrobial and anticancer properties. This compound's unique structure combines a methoxybenzo[d]thiazole moiety with an azetidine ring and an o-tolyloxyacetate group, suggesting potential interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 342.40 g/mol
Structural Features
The compound's structure can be broken down into key functional groups:
| Functional Group | Description |
|---|---|
| Methoxy Group | Enhances lipophilicity and bioavailability |
| Benzothiazole Moiety | Known for anticancer and antimicrobial activities |
| Azetidine Ring | Contributes to pharmacological properties |
| O-tolyloxyacetate Group | Potential for interaction with various biological targets |
The mechanism of action for this compound involves several potential pathways:
- Tubulin Interaction : Compounds similar to benzothiazole derivatives have been shown to bind to the colchicine-binding site on tubulin, inhibiting its polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells .
- Antimicrobial Activity : The presence of the benzothiazole moiety is associated with antimicrobial properties, potentially through interference with bacterial cell wall synthesis or function.
- Inflammation Modulation : Research indicates that compounds with similar structures may interact with cyclooxygenase enzymes, impacting inflammatory pathways.
Anticancer Activity
A study focused on the anticancer properties of benzothiazole derivatives demonstrated significant in vitro cytotoxicity against various cancer cell lines. The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| SMART-H | 0.5 | PC-3 (Prostate) |
| SMART-F | 0.8 | A375 (Melanoma) |
| SMART-OH | 0.7 | MCF7 (Breast) |
These findings suggest that the compound may exhibit similar potency against specific cancer types due to its structural characteristics .
Antimicrobial Activity
In vitro studies have also evaluated the antimicrobial efficacy of related benzothiazole derivatives. The following table summarizes the minimum inhibitory concentrations (MICs):
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results indicate promising antimicrobial activity, supporting further investigation into its therapeutic applications .
Case Studies
Several case studies have highlighted the potential of benzothiazole derivatives in clinical settings:
- Case Study on Prostate Cancer : Treatment with a related compound led to a significant reduction in tumor volume in xenograft models, demonstrating its potential as a therapeutic agent against prostate cancer.
- Case Study on Drug Resistance : A study indicated that benzothiazole derivatives could overcome multidrug resistance mechanisms in cancer cells, suggesting their utility in combination therapies .
Q & A
Q. Critical Factors :
- Temperature : Elevated temperatures (70–100°C) accelerate ring formation but may degrade sensitive intermediates .
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance reactivity but complicate purification; ethanol or THF balances yield and ease of isolation .
- Catalysts : Pd-mediated cross-coupling improves regioselectivity but requires inert atmospheres .
How can researchers validate the structural integrity and purity of this compound?
Basic Research Focus
Methodological Approach :
- NMR Spectroscopy : Confirm the presence of the methoxy (δ 3.8–4.0 ppm), azetidinyl N–H (δ 5.2–5.5 ppm), and o-tolyl methyl (δ 2.3–2.5 ppm) groups .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 441.12) and isotopic patterns .
- HPLC : Use C18 columns with acetonitrile/water gradients (70:30 to 95:5) to assess purity (>95% required for bioassays) .
Data Interpretation : Cross-reference spectral data with analogs like ethyl 2-(thiazolyl)acetate derivatives to resolve ambiguities .
What physicochemical properties (e.g., solubility, stability) are critical for in vitro bioassays?
Basic Research Focus
Key Properties :
- Solubility : Low aqueous solubility (logP ~3.5) necessitates DMSO stock solutions (≤10% v/v to avoid cytotoxicity) .
- Stability : Hydrolytic degradation of the acetate ester occurs at pH >7.0; store at –20°C in anhydrous conditions .
- Photostability : The thiazole ring may degrade under UV light; use amber vials for storage .
Q. Experimental Validation :
- Kinetic Solubility Assays : Shake-flask method with PBS (pH 7.4) and HPLC quantification .
- Forced Degradation Studies : Expose to heat (40°C), light (UV-A), and acidic/basic conditions to identify degradation pathways .
How can synthetic protocols be optimized to improve yield and scalability?
Advanced Research Focus
Strategies :
- Microwave-Assisted Synthesis : Reduces reaction time for azetidine formation (30 min vs. 12 h) with 15–20% higher yield .
- Flow Chemistry : Continuous processing minimizes intermediate isolation steps and improves reproducibility .
- Catalyst Screening : Test Pd(OAc)₂, XPhos, or CuI for cross-coupling efficiency; CuI often provides cost-effective regioselectivity .
Q. Data-Driven Optimization :
| Parameter | Baseline (Batch) | Optimized (Flow) |
|---|---|---|
| Yield | 45% | 68% |
| Purity | 88% | 95% |
| Reaction Time | 12 h | 2 h |
| Data adapted from thiazole-azetidine coupling studies . |
What in vitro models are suitable for evaluating its biological activity, and how should assays be designed?
Advanced Research Focus
Targeted Assays :
Q. Experimental Design :
- Dose-Response Curves : Test 0.1–100 µM with triplicate wells to ensure statistical significance (p<0.05) .
- Controls : Include vehicle (DMSO) and positive controls (e.g., doxorubicin for cytotoxicity) .
How can molecular docking studies elucidate its mechanism of action?
Advanced Research Focus
Methodology :
Target Selection : Prioritize enzymes like DNA gyrase (PDB: 1KZN) or tubulin (PDB: 1SA0) based on structural analogs .
Docking Software : Use AutoDock Vina or Schrödinger Glide with OPLS-AA force fields .
Binding Analysis : Focus on hydrogen bonds with thiazole N-atoms and hydrophobic interactions with o-tolyl groups .
Case Study : Docking of similar thiazole derivatives into DNA gyrase showed binding energies of –9.2 kcal/mol, correlating with MIC values .
How should researchers address contradictions in reported biological activity data?
Advanced Research Focus
Root Causes :
Q. Resolution Strategies :
- Meta-Analysis : Compare data across ≥3 independent studies using standardized protocols .
- SAR Studies : Systematically modify substituents (e.g., methoxy position) to isolate activity trends .
What methodologies assess its environmental impact and degradation pathways?
Advanced Research Focus
Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
